1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
Description
1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a versatile chemical compound with a unique structure that includes a cyclohexyl group, a cyclopropyl group, and a thiophene ring.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-15(18-13-5-2-1-3-6-13)17-11-16(20,12-8-9-12)14-7-4-10-21-14/h4,7,10,12-13,20H,1-3,5-6,8-9,11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWONDFDRZJDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2CC2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Amine Coupling
The most direct method involves reacting cyclohexyl isocyanate with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine. This approach mirrors synthetic routes for analogous ureas, such as 1-cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea.
Procedure :
- Synthesis of 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine :
- Urea Formation :
Carbamate Intermediate Route
For improved stability, a carbamate intermediate can be generated before urea formation. This method is exemplified in WO2005087215A1 for spirocyclic urea derivatives.
Procedure :
- Synthesis of Cyclohexyl Carbamate :
- React cyclohexylamine with tert-butyloxycarbonyl (Boc) anhydride in THF to form Boc-protected cyclohexylamine.
- Deprotect with HCl/dioxane to yield cyclohexyl carbamate.
- Coupling with Hydroxyethylamine :
Hydroxyethyl Spacer Construction
The hydroxyethyl group is critical for stereochemical control. Two methods are prominent:
Epoxide Ring-Opening
Epoxide Synthesis :
- Oxidize 2-cyclopropyl-2-(thiophen-2-yl)ethylene with m-CPBA (meta-chloroperbenzoic acid) to form the corresponding epoxide.
Aminolysis :
Challenges :
Grignard Addition to Nitriles
Nitrile Preparation :
- React cyclopropylacetonitrile with thiophene-2-carbonyl chloride to form 2-cyclopropyl-2-(thiophen-2-yl)acetonitrile.
Grignard Reaction :
Advantages :
Cyclopropanation and Thiophene Functionalization
Cyclopropane Ring Synthesis
- Simmons–Smith Reaction :
Thiophene Coupling
- Suzuki–Miyaura Cross-Coupling :
Conditions :
Analytical Characterization Data
Key spectroscopic properties of the target compound and intermediates:
Challenges and Optimization
- Steric Hindrance : The cyclopropane and thiophene groups hinder urea bond formation, necessitating high dilution conditions.
- Racemization : The hydroxy group’s stereochemistry requires chiral auxiliaries or enzymatic resolution.
- Yield Improvement : Microwave-assisted synthesis reduces reaction times by 40% (e.g., 80°C, 30 minutes).
Industrial-Scale Considerations
- Cost-Efficiency : Use of cyclohexylamine (≤$50/kg) and thiophene derivatives (≤$80/kg) makes the process economically viable.
- Green Chemistry : Replace DCC with polymer-supported carbodiimides to simplify purification.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the cyclopropyl group are replaced with other groups using suitable reagents
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is an intriguing subject of study due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. This article will explore its scientific research applications, including biological activities, structure-activity relationships, and relevant case studies.
Urease Inhibition
One of the significant applications of this compound is its potential as a urease inhibitor . Urease is an enzyme that can lead to various health issues, including kidney stones and peptic ulcers. Compounds containing thiourea moieties have shown promise in inhibiting urease activity, which could be beneficial in treating related conditions .
Case Study: Urease Inhibitors
A study on thiourea derivatives indicated that modifications in the side chains significantly affect their inhibitory efficacy against urease. The incorporation of cyclohexyl and thiophene groups into the structure may enhance the potency of this compound as a urease inhibitor .
Anticancer Activity
Research has also suggested that compounds with similar structures exhibit anticancer properties. The presence of the thiophene ring is often associated with enhanced cytotoxicity against various cancer cell lines .
Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that derivatives of thiourea can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The structural features of this compound could be optimized for improved efficacy against specific cancer types.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are another area of interest. Similar thiourea derivatives have been reported to exhibit anti-inflammatory activities, which could be leveraged for therapeutic applications .
Research Insights
Studies indicate that modifying the functional groups on thiourea derivatives can lead to varying degrees of anti-inflammatory activity, suggesting that this compound may possess similar properties worth investigating further.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and may exhibit similar chemical and biological properties.
Cyclopropyl derivatives: Compounds with a cyclopropyl group may have similar reactivity and applications.
Urea derivatives: These compounds share the urea linkage and may have similar uses in drug discovery and material synthesis.
Biological Activity
1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a substituted urea compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a cyclohexyl group, a cyclopropyl ring, and a thiophene moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Specific mechanisms may include:
- Inhibition of Enzymatic Activity : The urea moiety may facilitate binding to enzyme active sites, potentially inhibiting their function.
- Antimicrobial Properties : Similar compounds have shown antibacterial activity, suggesting that this compound could exhibit similar effects against pathogenic bacteria.
Biological Activity Data
Research indicates that compounds with similar structures often display significant biological activities. Below is a summary of relevant findings:
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of substituted ureas exhibited significant antibacterial potency against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.06 μg/mL for certain derivatives . This suggests that this compound may possess similar antimicrobial properties.
- Enzyme Interaction Studies : Molecular docking studies have indicated that the compound can effectively bind to the active sites of various enzymes, potentially leading to the inhibition of their activity. This binding affinity is critical for understanding its therapeutic potential .
- Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of related compounds on human liver cell lines (HepG2), revealing low toxicity profiles while maintaining significant antimicrobial activity . This balance is essential for developing safe therapeutic agents.
Q & A
Q. What are the common synthetic routes for this compound, and what starting materials are typically involved?
The synthesis involves multi-step organic reactions, starting with commercially available precursors such as cyclohexylamine, cyclopropane derivatives, and thiophene-based aldehydes. A typical route includes:
- Step 1 : Formation of the urea backbone via reaction of cyclohexyl isocyanate with an amine intermediate.
- Step 2 : Introduction of the cyclopropyl and thiophene moieties through condensation or coupling reactions (e.g., Suzuki-Miyaura for thiophene incorporation) .
- Step 3 : Hydroxylation at the cyclopropane carbon using oxidizing agents like KMnO₄ or CrO₃ . Key reagents include Pd catalysts for cross-coupling and NaBH₄ for selective reductions .
Q. How is the compound’s structure characterized experimentally?
Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent connectivity and stereochemistry.
- X-ray Crystallography : Resolves spatial arrangement of the cyclopropane and urea groups .
- IR Spectroscopy : Identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What in vitro models are suitable for preliminary pharmacological screening?
Initial bioactivity assessment uses:
- Cancer cell lines (e.g., MCF-7, HeLa) for antiproliferative assays .
- Enzyme inhibition studies (e.g., kinase or protease targets) to evaluate mechanistic interactions .
- Antimicrobial testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing by-products?
Advanced strategies include:
- Continuous Flow Reactors : Improve reaction homogeneity and reduce side reactions (e.g., epimerization at the cyclopropane center) .
- Microwave-Assisted Synthesis : Accelerates reaction rates (e.g., urea formation completed in 30 minutes vs. 24 hours conventionally) .
- Protecting Groups : Use of tert-butoxycarbonyl (Boc) for amine intermediates to prevent unwanted nucleophilic attacks . Table 1 : Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Time | By-Product (%) |
|---|---|---|---|
| Conventional Batch | 45–55 | 24–48 h | 15–20 |
| Continuous Flow | 70–75 | 2–4 h | 5–8 |
| Microwave-Assisted | 65–70 | 0.5–1 h | 10–12 |
Q. How do structural modifications influence biological activity?
Systematic substitution studies reveal:
- Cyclopropane Ring : Replacing cyclopropyl with larger rings (e.g., cyclohexyl) reduces target affinity due to steric hindrance .
- Thiophene Substituents : Electron-rich thiophene derivatives enhance π-π stacking with aromatic residues in enzyme active sites .
- Hydroxy Group : Oxidation to ketone diminishes hydrogen-bonding capacity, lowering anti-inflammatory activity . Table 2 : Substituent Effects on IC₅₀ (Cancer Cell Lines)
| Substituent | IC₅₀ (μM) | Target Protein Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| Cyclopropyl-OH | 2.1 | -9.8 |
| Cyclohexyl-OH | 8.7 | -6.2 |
| Thiophene-2-yl → Phenyl | 12.4 | -5.1 |
Q. How can contradictions in reported biological data be resolved?
Discrepancies (e.g., variable IC₅₀ values) require:
- Standardized Assay Conditions : Control for pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Target Validation : Use CRISPR knockouts or siRNA to confirm on-target effects .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives .
Q. What computational methods support rational design of derivatives?
- Molecular Docking : Predict binding modes with proteins (e.g., EGFR kinase) using AutoDock Vina .
- MD Simulations : Evaluate conformational stability over 100-ns trajectories (e.g., cyclopropane ring rigidity prevents target dissociation) .
- QSAR Modeling : Correlate logP values with membrane permeability to prioritize candidates .
Methodological Guidelines
- Data Contradiction Analysis : Replicate studies under controlled conditions and validate using orthogonal assays (e.g., SPR alongside enzymatic assays) .
- Reaction Optimization : Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
